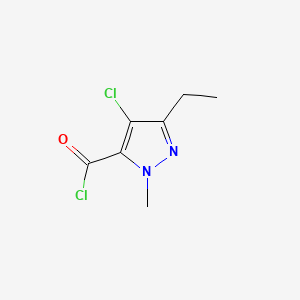
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is a silane coupling agent. Silane coupling agents are compounds that contain both organic and inorganic groups, allowing them to bond with both organic polymers and inorganic materials. This particular compound is used to enhance the adhesion between organic and inorganic materials, making it valuable in various industrial applications.
Métodos De Preparación
The synthesis of 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or another suitable organic solvent.
Temperature: Reflux conditions (approximately 110°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on inorganic surfaces to form strong siloxane bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include siloxane networks and modified surfaces with improved adhesion properties.
Aplicaciones Científicas De Investigación
1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers or reinforcements.
Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and other bioanalytical devices.
Medicine: Utilized in the development of drug delivery systems, where it can improve the compatibility and stability of drug formulations.
Industry: Applied in coatings, adhesives, and sealants to enhance the durability and performance of the final products.
Mecanismo De Acción
The mechanism by which 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol exerts its effects involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The organic groups can interact with organic polymers, creating a bridge that enhances adhesion. The molecular targets include hydroxyl groups on inorganic surfaces and functional groups on organic polymers. The pathways involved include hydrolysis, condensation, and substitution reactions.
Comparación Con Compuestos Similares
Similar compounds to 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol include:
3-Aminopropyltriethoxysilane: Another silane coupling agent with similar applications but different alkoxy groups.
3-Glycidoxypropyltrimethoxysilane: Contains an epoxy group, making it suitable for different types of surface modifications.
Vinyltrimethoxysilane: Used for applications requiring vinyl functionality.
The uniqueness of this compound lies in its dual functionality, with both amino and alkoxy groups, allowing it to participate in a wider range of reactions and applications compared to other silane coupling agents.
Propiedades
IUPAC Name |
1-(3-trimethoxysilylpropoxy)-3-(3-trimethoxysilylpropylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO8Si2/c1-18-25(19-2,20-3)11-7-9-16-13-15(17)14-24-10-8-12-26(21-4,22-5)23-6/h15-17H,7-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWHRRXJSHTEBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCC(COCCC[Si](OC)(OC)OC)O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO8Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)







